molecular formula C14H24BrO4Si- B12609269 5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate CAS No. 646501-48-6

5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate

Cat. No.: B12609269
CAS No.: 646501-48-6
M. Wt: 364.33 g/mol
InChI Key: SJDIZIHRWHOYBO-NSHDSACASA-M
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Description

5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate is a complex organic compound characterized by its unique structural features. This compound contains a bromine atom, a trimethylsilyl group, and a pent-3-en-1-yl moiety, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-ol and 5-oxopentanoic acid.

    Esterification Reaction: The key step involves the esterification of 3-bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-ol with 5-oxopentanoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: The reaction is typically carried out under reflux conditions, with the reaction mixture being heated to a specific temperature (e.g., 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The use of large-scale reactors with precise temperature and pressure control to ensure consistent product quality.

    Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups (e.g., hydroxyl, amino) using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: The compound may modulate biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-ol: A precursor in the synthesis of the target compound.

    5-Oxopentanoic Acid: Another precursor used in the esterification reaction.

    Trimethylsilyl Derivatives: Compounds with similar trimethylsilyl groups that exhibit comparable reactivity.

Uniqueness

5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

646501-48-6

Molecular Formula

C14H24BrO4Si-

Molecular Weight

364.33 g/mol

IUPAC Name

5-[(2S)-3-bromo-4-methyl-2-trimethylsilylpent-3-enoxy]-5-oxopentanoate

InChI

InChI=1S/C14H25BrO4Si/c1-10(2)14(15)11(20(3,4)5)9-19-13(18)8-6-7-12(16)17/h11H,6-9H2,1-5H3,(H,16,17)/p-1/t11-/m0/s1

InChI Key

SJDIZIHRWHOYBO-NSHDSACASA-M

Isomeric SMILES

CC(=C([C@H](COC(=O)CCCC(=O)[O-])[Si](C)(C)C)Br)C

Canonical SMILES

CC(=C(C(COC(=O)CCCC(=O)[O-])[Si](C)(C)C)Br)C

Origin of Product

United States

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